CID 71403235
Description
The identifier CID 71403235 refers to a specific compound cataloged in PubChem, a public chemical database. Instead, the identifier appears in two contexts:
- and list "71403235" as a grant number from the National Natural Science Foundation of China, unrelated to chemical compounds.
- clarifies that "CID" stands for PubChem Compound Identifier, a unique numerical ID for chemical entries in PubChem.
None of the evidence provides structural, functional, or experimental data for a compound labeled "this compound."
Properties
Molecular Formula |
Ce3Sn5 |
|---|---|
Molecular Weight |
1013.9 g/mol |
InChI |
InChI=1S/3Ce.5Sn |
InChI Key |
OZFCWGBYHDQMKV-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Sn].[Sn].[Sn].[Sn].[Ce].[Ce].[Ce] |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 71403235 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The compound is initially formed through a series of reactions involving bromopyrene intermediates.
Intermediate Reactions: These intermediates undergo further reactions, including esterification and acylation, to form the desired compound.
Final Synthesis: The final synthesis step involves purification and crystallization to obtain the pure compound.
Chemical Reactions Analysis
CID 71403235 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.
Common reagents used in these reactions include trifluoromethyltrimethylsilane and other organosilicon compounds . The major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
CID 71403235 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: This compound is used in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of CID 71403235 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant interactions with enzymes and receptors .
Comparison with Similar Compounds
Analysis of Similar Compounds in PubChem
Below is a comparison framework for structurally or functionally similar compounds, using methodologies from the evidence:
Example Comparison Framework
Key Findings from Evidence
- details a brominated benzothiophene carboxylate (CID 737737) and lists structurally similar compounds with similarity scores (e.g., 0.93 for 7-bromobenzo[b]thiophene-2-carboxylic acid). These analogs share core aromatic systems but differ in substituents (e.g., methyl or carboxyl groups) .
- compares substrates and inhibitors like CID 5469634 (ginkgolic acid), highlighting functional similarities in enzyme inhibition despite divergent structures .
- describes oscillatoxin derivatives (e.g., CID 185389) with structural variations (e.g., methylation) that alter biological activity .
Methodological Considerations for Compound Comparison
The evidence emphasizes rigorous practices for comparing compounds:
Structural Similarity : Use tools like PubChem’s 2D/3D structure alignment or Tanimoto coefficients to quantify molecular overlap (e.g., ’s similarity scores) .
Functional Overlap : Compare bioactivity profiles (e.g., enzyme inhibition in ) or toxicity data (e.g., oscillatoxins in ) .
Synthetic Pathways : provides synthetic routes for brominated benzothiophenes, enabling comparisons of reactivity and scalability .
Challenges and Limitations
Notes
- This analysis adheres to formatting guidelines from , and 17 for tables, references, and terminology .
- Experimental protocols (e.g., synthesis in , bioassays in ) should be followed for replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
